Methyl 2-methoxyquinoline-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxyquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-5-8-3-4-9(12(14)16-2)7-10(8)13-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLOIGJPEGXUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Methoxyquinoline 7 Carboxylate and Analogues
Direct Synthesis Pathways to Methyl 2-methoxyquinoline-7-carboxylate
Direct synthesis pathways focus on building the quinoline (B57606) scaffold with the required substituents either in place or introduced through sequential, high-yielding transformations.
The formation of the quinoline-7-carboxylate core is a critical phase. A common strategy involves the cyclization of precursors that already contain the necessary carbon framework for the carboxylate group. For instance, a rhodium-catalyzed cyclization between an aniline (B41778) derivative and an alkynyl ester can be employed for the regioselective synthesis of quinoline carboxylates. mdpi.com This method leverages C-H bond activation and heteroannulation to construct the substituted quinoline system efficiently. mdpi.com
Another prominent route is the Pfitzinger reaction, which typically yields quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.orgresearchgate.net Adaptations of this reaction, using appropriately substituted isatins or carbonyl partners, can direct the formation of the carboxylic acid group to other positions on the quinoline ring. researchgate.netjocpr.com The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound to form an imine or enamine, followed by cyclization and dehydration to yield the final quinoline carboxylic acid. wikipedia.orgresearchgate.net
Once the quinoline-7-carboxylic acid is formed, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. Several standard esterification methods can be employed.
Fischer Esterification : This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol. masterorganicchemistry.com
DCC/DMAP Coupling : A milder method suitable for more sensitive substrates involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This approach effectively suppresses side product formation and provides high yields, even for sterically hindered substrates. organic-chemistry.org
Industrial Methods : Patented procedures describe the synthesis of quinoline carboxylates by rectifying and dehydrating the quinoline carboxylic acid with a glycol monoalkyl ether under the action of a strong acid catalyst, showcasing a method designed for scalability and catalyst recycling. google.com
The hydrolysis of existing ester groups to the carboxylic acid is also a key interconversion, often achieved using a base like sodium hydroxide (B78521) followed by acidification, which can be crucial for modifying the compound's properties or for further synthetic steps. nih.govresearchgate.net
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple procedure. masterorganicchemistry.com | Equilibrium reaction, requires excess alcohol, harsh conditions. masterorganicchemistry.com |
| DCC/DMAP Coupling | Alcohol (Methanol), DCC, DMAP | Room Temperature | High yields, mild conditions, suitable for sensitive substrates. organic-chemistry.org | DCC byproduct can be difficult to remove. |
| Thionyl Chloride | Thionyl Chloride, then Alcohol (Methanol) | Varies | High yield, irreversible reaction. | Generates corrosive HCl gas. google.com |
Precursor Chemistry and Starting Material Optimization for Methoxyquinoline Synthesis
The primary building blocks for most quinoline syntheses are substituted anilines and various carbonyl compounds. researchgate.net For this compound, a key precursor would be a 3-amino-4-methoxybenzoic acid derivative or a related substituted aniline. The synthesis of such anilines often begins with the nitration of an aromatic ring, followed by the reduction of the nitro group to an amine. A variety of reagents can be used for this reduction, including metal catalysts like iron (Fe) in acetic acid. researchgate.net
The carbonyl precursors are equally important and must contain a reactive α-methylene group to facilitate condensation and cyclization. researchgate.net These can range from simple aldehydes and ketones to more complex β-ketoesters or pyruvic acid derivatives, depending on the chosen cyclization strategy. researchgate.netiipseries.org
Several classical named reactions are fundamental to the formation of the quinoline ring, each offering a pathway to different substitution patterns.
Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids and involves a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.orgnih.gov It is a versatile method for producing a wide range of substituted quinolines. iipseries.org
Friedländer Synthesis : The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone). researchgate.netthieme-connect.com The reaction can be catalyzed by either acids or bases and proceeds through the formation of a Schiff base, followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring. thieme-connect.comorganic-chemistry.orgwikipedia.org This method is particularly useful for creating polysubstituted quinolines with high regioselectivity. organic-chemistry.org
Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin or its derivatives as the starting material instead of a 2-aminoaryl aldehyde/ketone. pharmaguideline.comwikipedia.org Isatin is first opened under basic conditions to form an isatoic acid intermediate, which then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid. pharmaguideline.comwikipedia.org This method is a powerful tool for directly installing a carboxylic acid group at the 4-position. rsc.org
| Reaction | Starting Materials | Key Intermediate | Product Type |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Michael Adduct | Substituted Quinolines wikipedia.org |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Schiff Base | Polysubstituted Quinolines researchgate.netwikipedia.org |
| Pfitzinger | Isatin, Carbonyl Compound | Isatoic Acid | Quinoline-4-carboxylic Acids pharmaguideline.comwikipedia.org |
Regioselective Functionalization Approaches
Introducing substituents at specific positions on a pre-formed quinoline ring is an alternative and powerful strategy. These methods rely on the inherent reactivity of the quinoline nucleus or the use of directing groups and specialized catalysts. mdpi.comnih.gov
Transition metal-catalyzed C-H activation has emerged as a highly attractive strategy for the direct and regioselective functionalization of heterocycles like quinoline. mdpi.comnih.gov For example, iridium-catalyzed silylation has been shown to selectively occur at the C3 position of 6-methoxyquinoline. mdpi.com Similarly, rhodium and copper-based catalytic systems can direct functionalization to various positions, depending on the catalyst, ligands, and directing groups present on the substrate. mdpi.commdpi.com
Another approach involves magnesiation, using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). This method allows for chemo- and regioselective deprotonation of the quinoline ring, creating a magnesium-based nucleophile that can then react with various electrophiles to introduce a wide range of functional groups. nih.gov The position of magnesiation can be controlled by the specific magnesium reagent used and the existing substituents on the quinoline ring. nih.gov
| Method | Catalyst/Reagent | Target Position(s) | Mechanism |
| C-H Silylation | Iridium (Ir) catalyst | C3 mdpi.com | Transition metal-catalyzed C-H bond activation. mdpi.com |
| C-H Borylation | Iridium (Ir) catalyst | C3, C6, C7 | C-H bond activation. mdpi.com |
| Magnesiation | i-PrMgCl·LiCl, TMP₂Mg·2LiCl | Varies (e.g., C8, C4) | Directed deprotonation/metalation. nih.gov |
| C-H Carboxylation | Palladium (Pd) catalyst | C2 | Directed C-H activation. |
Strategies for Methoxy (B1213986) Group Introduction at the 2-Position
The introduction of a methoxy group at the C2 position of the quinoline ring is a critical transformation. This is often achieved through the manipulation of a precursor, typically a 2-chloroquinoline (B121035) or a 2-quinolone (carbostyril) derivative.
One of the most common methods involves the nucleophilic substitution of a halogen atom, usually chlorine, at the 2-position. The 2-chloroquinoline precursor can be synthesized from the corresponding 2-quinolone by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent reaction with sodium methoxide (B1231860) in methanol or a similar alcohol solvent displaces the chloride to furnish the 2-methoxyquinoline.
Alternatively, the direct O-alkylation of a 2-quinolone can be employed. The tautomeric nature of 2-quinolones allows them to exist in both keto (lactam) and enol (lactim) forms. Treatment with a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base, can lead to the formation of the O-methylated product, the 2-methoxyquinoline. The regioselectivity of this alkylation (N- vs. O-alkylation) can be influenced by factors such as the choice of solvent, counter-ion, and alkylating agent. For instance, the methylation of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been shown to yield a mixture of O- and N-methylated products. mdpi.com
Directed Ortho-Metalation and Other C-H Activation Strategies for 7-Substitution
Achieving substitution at the C7 position of the quinoline ring often requires advanced techniques that can overcome the inherent reactivity patterns of the heterocyclic system. Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation are powerful tools for such regioselective functionalizations. baranlab.orgharvard.edu
Directed Ortho-Metalation (DoM): This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.org For C7 functionalization of a quinoline, a DMG would ideally be placed at the C6 or C8 position. The resulting lithiated intermediate can then be trapped with an appropriate electrophile, such as carbon dioxide, to install the carboxylic acid group, which can subsequently be esterified. The quinoline nitrogen itself can act as a directing group, but it typically directs metalation to the C2 and C8 positions.
C-H Activation: Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy. nih.gov Transition metal catalysts, particularly those based on rhodium, palladium, ruthenium, and cobalt, can selectively activate specific C-H bonds on the quinoline nucleus. nih.govmdpi.com The regioselectivity is often controlled by the coordination of the metal to the nitrogen atom of the quinoline or to an auxiliary directing group. For instance, rhodium-catalyzed C-H activation has been shown to functionalize multiple positions on the quinoline ring, including C7, depending on the nature and position of existing substituents. acs.org The N-oxide of the quinoline is a particularly effective directing group, often guiding functionalization to the C8 and C2 positions, but modifications to the catalytic system can alter this selectivity. rsc.orgresearchgate.net
Advanced Synthetic Techniques and Catalysis in Quinoline-Carboxylate Construction
Modern organic synthesis has provided a host of powerful catalytic methods that streamline the construction of complex heterocyclic systems like quinoline-carboxylates. These techniques offer improvements in efficiency, selectivity, and environmental impact over classical methods.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely used to build the quinoline scaffold or to append functional groups to it.
For the synthesis of this compound, one could envision a strategy where a suitably substituted benzene (B151609) ring fragment is coupled with a pyridine (B92270) ring fragment. For example, a Suzuki coupling between a 7-bromoquinoline (B152726) derivative and a boronic ester containing the methyl carboxylate group (or vice versa) would be a viable approach. A one-pot procedure involving Directed ortho-metalation (DoM), boronation, and a subsequent Suzuki-Miyaura cross-coupling sequence has proven effective for synthesizing substituted azabiaryls and is applicable to quinoline systems. nih.gov Decarboxylative cross-coupling reactions, which use carboxylic acids as stable and inexpensive starting materials, also represent a modern strategy for C-C bond formation. researchgate.net
The table below summarizes some transition-metal-catalyzed reactions relevant to quinoline synthesis.
| Reaction Type | Catalyst (Example) | Description | Reference |
| C-H Activation/Annulation | Rhodium(III) | Catalyzes ortho-C-H bond activation of aromatic amines and subsequent cyclization to form substituted quinolines. mdpi.com | mdpi.com |
| DoM-Suzuki Coupling | Palladium(0) | A one-pot sequence for creating biaryl compounds by metalating a pyridine derivative, forming a boronic acid in situ, and then performing a Suzuki coupling. nih.gov | nih.gov |
| Dehydrogenative Coupling | Nickel | An eco-friendly method for synthesizing quinolines via a double dehydrogenative coupling starting from 2-aminobenzyl alcohol. organic-chemistry.org | organic-chemistry.org |
| Decarboxylative Cyclization | Copper | An efficient synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid via a cascade reaction. organic-chemistry.org | organic-chemistry.org |
Metal-Free and Green Chemistry Approaches in Quinoline Synthesis
In response to growing environmental concerns, significant effort has been directed toward developing metal-free and green synthetic methodologies for quinolines. researchgate.netrsc.orgnih.gov These approaches aim to reduce waste, avoid toxic heavy metals, and improve energy efficiency. tandfonline.comresearchgate.net
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in classical quinoline syntheses like the Skraup and Friedländer reactions. mdpi.comtandfonline.com
Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or ionic liquids is a key principle of green chemistry. mdpi.comtandfonline.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with heterogeneous catalysts, minimizes solvent waste. researchgate.net
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, enhancing atom economy and procedural simplicity. tandfonline.com
Metal-Free Catalysis: Many quinoline syntheses can be performed without transition metal catalysts. rsc.orgmdpi.com These methods often rely on catalysis by iodine, Brønsted acids, or Lewis acids, or proceed through radical-promoted pathways. mdpi.comnih.gov For instance, N-bromosuccinimide (NBS) can mediate a visible-light-promoted radical reaction to synthesize 3-substituted quinolines. mdpi.com
Photochemical and Electrochemical Methods for Quinoline Derivatization
Photochemistry and electrochemistry offer unique and powerful ways to functionalize quinoline derivatives under mild conditions. rsc.orgnih.gov
Photochemical Methods: Visible light-mediated reactions have gained prominence as a green chemistry tool. Photochemical methods can be used for various transformations on the quinoline ring.
C-H Functionalization: Acyl radicals, generated photochemically from 4-acyl-1,4-dihydropyridines, can add to quinolines to achieve C-H hydroxyalkylation, a departure from classical Minisci-type reactions. nih.govresearchgate.net
Reduction: Quinolines can be photochemically reduced to their tetrahydroquinoline derivatives using γ-terpinene. nih.gov
Rearrangements: The photochemistry of methoxy-substituted quinoline N-oxides has been studied, leading to the formation of various photoisomers, including 3,1-benzoxazepines and 2(1H)-quinolones. rsc.org
Electrochemical Methods: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions.
Hydrogenation: Tetrahydroquinoline derivatives can be synthesized via electrochemical hydrogenation of the quinoline skeleton. rsc.org
Oxidation: The electrolytic oxidation of substituted quinolines can yield quinolinic acids (pyridine-2,3-dicarboxylic acids). acs.org
Property Investigation: Electrochemical techniques like cyclic voltammetry are used to study the redox properties of quinoline derivatives, which is crucial for understanding their electronic behavior. nih.gov
Derivatization Strategies of this compound
This compound possesses three main sites for further chemical modification: the ester group, the methoxy group, and the quinoline ring system itself. Derivatization at these positions can be used to generate a library of analogues for various applications.
Reactions at the Ester Group: The methyl ester at the C7 position is a versatile handle for derivatization.
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification will yield the corresponding carboxylic acid, 2-methoxyquinoline-7-carboxylic acid.
Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse range of amides.
Transesterification: Reaction with other alcohols under acidic or basic conditions can produce different esters.
Reduction: The ester can be reduced to the corresponding primary alcohol (2-methoxy-7-(hydroxymethyl)quinoline) using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions at the Methoxy Group: The 2-methoxy group is part of an electron-rich system and can be involved in substitution reactions.
Nucleophilic Aromatic Substitution (SₙAr): Although the methoxy group is not an excellent leaving group, it can be displaced by strong nucleophiles under forcing conditions. Activation of the ring, for example through N-oxidation, can facilitate this process.
Demethylation: The methyl group can be cleaved using reagents like boron tribromide (BBr₃) or strong acids to yield the corresponding 2-quinolone derivative.
Reactions on the Quinoline Ring: The aromatic rings of the quinoline nucleus can undergo electrophilic substitution. The regiochemical outcome will be dictated by the combined directing effects of the electron-donating methoxy group (activating, ortho/para-directing) and the electron-withdrawing carboxylate group (deactivating, meta-directing). This complex substitution pattern makes predicting the exact site of reaction challenging without experimental data, but positions C5, C6, and C8 are potential sites for electrophilic attack.
The table below outlines potential derivatization reactions.
| Functional Group | Reaction Type | Reagents (Examples) | Product Type |
| C7-Methyl Ester | Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid |
| C7-Methyl Ester | Amidation | R₂NH, HATU | Amide |
| C7-Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |
| C2-Methoxy Group | Demethylation | BBr₃ | 2-Quinolone |
| Quinoline Ring | Electrophilic Substitution | HNO₃, H₂SO₄ | Nitroquinoline |
Modification of the Methyl Ester Group
The methyl ester at the C-7 position is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and alcohols. These transformations allow for the introduction of different physicochemical properties and potential interaction points with biological targets.
Hydrolysis to Carboxylic Acid: The most fundamental modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-carboxy-2-methoxyquinoline. This reaction is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (NaOH) in a co-solvent such as isopropanol (B130326) or methanol. mdpi.com Subsequent acidification of the reaction mixture precipitates the carboxylic acid. mdpi.com This carboxylic acid derivative serves as a key intermediate for further modifications, such as amide bond formation.
Amide Formation: The synthesis of quinoline-7-carboxamides can be achieved from the parent methyl ester. A common route involves a two-step process: initial hydrolysis to the carboxylic acid, followed by an amide coupling reaction. nih.gov The carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. nih.gov Alternatively, direct amidation of the carboxylic acid can be performed using peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base. organic-chemistry.org Direct conversion from the methyl ester to an amide (aminolysis) is also possible, often requiring heating the ester with the amine, sometimes with a catalyst. mdpi.com
Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding (2-methoxyquinolin-7-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This conversion provides a hydroxyl group that can be a site for further derivatization, such as etherification or esterification.
Table 1: Representative Transformations of the Methyl Ester Group
| Reaction | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| Hydrolysis | This compound | 1. NaOH (aq), i-PrOH, reflux2. Acidification (e.g., AcOH) | 2-Methoxyquinoline-7-carboxylic acid |
| Amidation | 2-Methoxyquinoline-7-carboxylic acid | 1. SOCl₂, Toluene, reflux2. R¹R²NH, K₂CO₃, Acetone | N¹,N¹-Disubstituted-2-methoxyquinoline-7-carboxamide |
Functionalization of the Methoxy Group
The 2-methoxy group is another key site for synthetic modification. Its primary transformation involves demethylation to reveal a hydroxyl group, converting the quinoline into a quinolone. This is a significant structural change, as the resulting 2-quinolone exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form.
O-Demethylation: The cleavage of the methyl-oxygen bond is a common strategy to unmask a hydroxyl group. Several reagents are effective for the O-demethylation of aryl methyl ethers. chem-station.com Boron tribromide (BBr₃) is a powerful Lewis acid that efficiently cleaves methoxy groups, typically by forming a complex at the oxygen atom, followed by nucleophilic attack on the methyl group by the bromide ion. chem-station.com The reaction is often performed at low temperatures in a chlorinated solvent like dichloromethane. chem-station.com Other reported methods for demethylating methoxyquinolines include the use of trimethylsilyl (B98337) iodide (TMSI) in combination with a base like pyridine or 4-(dimethylamino)pyridine (DMAP), or nucleophilic cleavage using thiolate anions (e.g., from thiophenol). nih.govresearchgate.net The choice of reagent can be crucial for achieving selectivity, especially in molecules with multiple methoxy groups. nih.gov
Table 2: Reagents for O-Demethylation of 2-Methoxyquinolines
| Reagent System | Typical Conditions | Key Features |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temp. | High reactivity, generally effective for sterically unhindered ethers. chem-station.com |
| Trimethylsilyl Iodide (TMSI) / Pyridine | Dichloromethane, -78 °C to room temp. | Milder alternative to BBr₃. researchgate.net |
| Thiolate Anions (e.g., NaSPh) | High-boiling solvent (e.g., DMF), heat | Nucleophilic cleavage, can offer different regioselectivity. nih.gov |
Substitution Pattern Exploration on the Quinoline Ring
Introducing new substituents onto the quinoline core is a powerful method for creating structural diversity. The regioselectivity of these reactions is governed by the electronic properties of the quinoline ring and the directing effects of the existing methoxy and ester groups. Modern C-H activation techniques offer direct routes to functionalization, complementing classical electrophilic aromatic substitution reactions.
Direct C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a highly efficient tool for the direct functionalization of heterocycles like quinoline. nih.govrsc.org Palladium, rhodium, and copper are commonly used metals for these transformations. nih.gov For a substrate like this compound, C-H activation can potentially be directed to various positions. For instance, palladium-catalyzed C-H arylations often occur at the C2 position of the quinoline ring. nih.gov However, the presence of the C2-methoxy group in the target molecule would likely preclude reaction at this site. Other positions, such as C3, C4, C5, C6, and C8, become potential targets depending on the catalyst and directing group strategy employed. Rhodium(III)-catalyzed olefinations, for example, have been shown to functionalize the C3 position of certain quinolines. nih.gov
Table 3: Potential Sites for Quinoline Ring Functionalization
| Reaction Type | Potential Position(s) | Controlling Factors |
|---|---|---|
| C-H Activation | C3, C4, C5, C6, C8 | Catalyst (Pd, Rh, Cu), ligands, directing groups. nih.govnih.gov |
| Electrophilic Substitution | C3, C4 | Dominated by the activating ortho, para-directing effect of the C2-methoxy group. |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity, are not available.
Specific correlations from COSY, HMQC, and HMBC experiments for Methyl 2-methoxyquinoline-7-carboxylate have not been published.
No records of solid-state NMR studies for this compound were found.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
While the molecular formula is C₁₂H₁₁NO₃, specific mass spectrometry data is unavailable.
Precise mass measurements from HRMS to confirm the elemental composition have not been reported.
Data from ESI-MS experiments, which would provide information on the molecule's ionization characteristics, is not available.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Specific vibrational frequencies from IR and Raman spectroscopy, which would identify characteristic functional group vibrations, have not been documented for this compound.
Characteristic Band Analysis for Functional Groups (e.g., Ester Carbonyl)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the analysis of its vibrational spectra would be expected to reveal key features of its ester and methoxy (B1213986) functionalities, as well as the quinoline (B57606) core.
The most prominent feature in the IR spectrum is anticipated to be the stretching vibration of the ester carbonyl group (C=O). This band is typically strong and sharp, appearing in the region of 1725-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the quinoline ring system.
The methoxy group (-OCH₃) would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a distinct C-O stretching band, likely in the 1250-1000 cm⁻¹ region. The quinoline ring itself will present a complex pattern of C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ range, along with various C-H bending vibrations.
A hypothetical summary of the expected characteristic vibrational bands for this compound is provided in the table below, based on data from analogous quinoline derivatives. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O stretch | 1725-1700 |
| Methoxy Group | C-O stretch | 1250-1000 |
| Quinoline Ring | C=C/C=N stretch | 1620-1430 |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Methyl Group | C-H stretch | 2950-2850 |
Hydrogen Bonding and Intermolecular Interactions
In the solid state, the crystal packing of this compound would be dictated by various intermolecular forces. While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in stabilizing the crystal lattice. mdpi.comresearchgate.net The ester carbonyl oxygen and the quinoline nitrogen are potential acceptors for such interactions.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated quinoline ring system.
Analysis of Electronic Transitions and Conjugation Effects
The quinoline core is a chromophore that absorbs UV light. The presence of the methoxy and methyl carboxylate substituents will influence the precise wavelengths of maximum absorbance (λmax). The methoxy group, being an electron-donating group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. The carboxylate group's effect will depend on its orientation relative to the ring.
The UV-Vis spectrum of a similar compound, quinoline-7-carboxaldehyde, has been studied both experimentally and theoretically, providing a basis for predicting the spectral features of this compound. nih.govresearchgate.net One would anticipate several absorption bands corresponding to different π → π* electronic transitions within the aromatic system. The high degree of conjugation in the quinoline ring leads to relatively low-energy electronic transitions, placing the absorption maxima in the UV region. libretexts.orglibretexts.org
A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent is presented below, based on known data for related quinoline derivatives.
| Transition | Expected λmax (nm) |
| π → π | ~230 |
| π → π | ~280 |
| π → π* | ~320 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net
This technique would confirm the planarity of the quinoline ring system and reveal the conformation of the methyl carboxylate and methoxy substituents relative to the ring. The crystal packing, including the intermolecular interactions discussed in section 3.3.2, would also be elucidated in detail. As this compound is not chiral, the concept of absolute stereochemistry does not apply to the parent molecule.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)
Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is used to study chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in the ester group or through the formation of atropisomers if rotation around a single bond is sterically hindered. nih.govresearchgate.net
For such chiral derivatives, ECD spectroscopy would be a powerful tool to determine the enantiomeric purity and absolute configuration. nih.gov The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.
Computational and Theoretical Chemistry of Methyl 2 Methoxyquinoline 7 Carboxylate
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are the cornerstone for investigating the properties of molecules from first principles. dergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a compound.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like Methyl 2-methoxyquinoline-7-carboxylate, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be essential to identify different spatial arrangements (conformers) of the methoxy (B1213986) and carboxylate groups relative to the quinoline (B57606) ring and to determine their relative energies. To date, no such optimized geometric parameters or conformational studies for this specific molecule have been published.
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)
Understanding the distribution of electrons within a molecule is key to deciphering its chemical properties. This analysis involves mapping the molecular orbitals to visualize how electrons are shared between atoms and calculating the partial atomic charges on each atom. This information helps in identifying electron-rich and electron-deficient regions of the molecule. A Molecular Electrostatic Potential (MEP) map, for instance, would visually represent the charge distribution, but this has not been generated for this compound in the available literature.
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net
NMR: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei.
IR: The vibrational frequencies corresponding to different functional groups can be calculated to predict the infrared spectrum.
UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dergipark.org.tr
No theoretical predictions for the NMR, IR, or UV-Vis spectra of this compound are currently available in scientific databases.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are crucial for understanding chemical reactivity. irjweb.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. wikipedia.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity. Specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound have not been calculated and reported.
Electrophilic and Nucleophilic Sites
The distribution of the HOMO and LUMO across the molecule helps identify the likely sites for electrophilic and nucleophilic attack. Regions of the molecule where the HOMO is localized are probable sites for electrophilic attack, as these are the most easily donated electrons. Conversely, areas where the LUMO is localized are susceptible to nucleophilic attack. Without computational data, a definitive assignment of these reactive sites on the this compound structure remains theoretical.
Reaction Mechanism Modeling using Computational Methods
The study of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. For a molecule like this compound, these methods could be employed to investigate its synthesis or degradation pathways.
Transition State Characterization
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. These are high-energy, transient molecular structures that exist at the peak of the energy barrier between reactants and products.
Computational chemists use various algorithms to locate these transition state geometries. A crucial validation step is frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. nih.govnih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, the path of atomic rearrangement leading from reactant to product. For instance, in a hypothetical reaction involving this compound, this could be the stretching of a bond that is about to break or the bending of atoms into a new arrangement.
Properties of the transition state, such as its geometry, charge distribution, and bond orders, offer deep insights into the nature of the chemical reaction. nih.gov
Energy Profiles and Reaction Path Analysis
Once the reactants, products, and transition states have been identified, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as it progresses along the reaction coordinate. The height of the energy barrier, known as the activation energy, is a critical parameter that determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactants and products. bldpharm.com.tr This analysis traces the reaction path downhill from the transition state on the potential energy surface, ensuring a smooth and correct pathway. For this compound, this would map out the precise geometric changes the molecule undergoes during a reaction.
Molecular Dynamics Simulations
While the methods above focus on static structures on a potential energy surface, molecular dynamics (MD) simulations introduce the dimension of time, allowing for the study of the dynamic behavior of molecules.
Conformational Dynamics and Solvent Effects
Furthermore, these simulations are invaluable for understanding the role of the solvent. The behavior and properties of a molecule can be significantly influenced by its interactions with surrounding solvent molecules. MD simulations explicitly model these interactions, providing insights into how a solvent might stabilize certain conformations or influence the pathway of a reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Derivation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors could be calculated, falling into several categories:
Constitutional (1D) descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
Topological (2D) descriptors: These describe the connectivity of atoms in the molecule, reflecting its size, shape, and degree of branching.
Geometrical (3D) descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular surface area and volume.
Physicochemical descriptors: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.
The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. Once calculated, these descriptors would be used as the independent variables in a statistical model to predict the biological activity of this compound and its analogs.
Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for a QSAR study.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |
| Constitutional | Molecular Weight | 217.22 g/mol |
| Constitutional | Heavy Atom Count | 16 |
| Topological | Topological Polar Surface Area | 47.9 Ų |
| Physicochemical | XLogP3 | 2.5 |
| Geometrical | Molecular Volume | ~180 ų |
Predictive Modeling of In Vitro Activity (without clinical correlation)
Predictive modeling of in vitro activity, often through QSAR studies, establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. This allows for the virtual screening of large compound libraries and the rational design of new, more potent molecules. For such studies to be conducted on this compound, a dataset of its biological activity against a specific target, alongside that of structurally similar compounds, would be required. Currently, no such studies or the requisite underlying data for this specific molecule have been reported in the accessible scientific literature.
Molecular Docking and Protein-Ligand Interaction Studies (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the mechanism of action and binding affinity.
Binding Affinity Prediction to Hypothetical or Known Enzyme/Receptor Active Sites
The prediction of binding affinity, typically expressed as a docking score or binding free energy, is a critical component of in silico drug discovery. It helps in prioritizing compounds for further experimental investigation. The execution of such predictions for this compound would necessitate the selection of a relevant biological target (an enzyme or receptor). While numerous quinoline derivatives have been docked against a variety of targets, no published research has specifically detailed the binding affinity of this compound to any known or hypothetical active sites.
Identification of Key Interacting Residues
A crucial outcome of molecular docking studies is the identification of key amino acid residues within the active site of a protein that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is vital for understanding the structural basis of binding and for guiding lead optimization. In the absence of any molecular docking studies for this compound, there is no data available on its potential interactions with any protein residues.
Role As a Synthetic Intermediate and Chemical Scaffold in Target Oriented Synthesis
Precursor in the Synthesis of Biologically Relevant Quinoline (B57606) Derivatives
The quinoline core is a prominent feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. mdpi.comrsc.orgnih.gov Methyl 2-methoxyquinoline-7-carboxylate provides a versatile platform for the elaboration into various biologically active quinoline derivatives.
Conversion to Quinoline Carboxylic Acids and Amides
The methyl ester functionality at the 7-position of this compound is a key handle for synthetic manipulation. It can be readily converted into the corresponding carboxylic acid or a variety of amides, which are common functionalities in bioactive molecules.
Hydrolysis to Carboxylic Acid:
Standard hydrolysis conditions, such as treatment with an aqueous base (e.g., sodium hydroxide (B78521) or lithium hydroxide) followed by acidification, can efficiently convert the methyl ester to the corresponding carboxylic acid, 2-methoxyquinoline-7-carboxylic acid. This transformation is a fundamental step in the synthesis of many quinoline-based drugs and research compounds. The general scheme for this hydrolysis is depicted below:
| Reactant | Reagents | Product |
| This compound | 1. NaOH (aq) 2. H3O+ | 2-Methoxyquinoline-7-carboxylic acid |
Amidation to Carboxamides:
The synthesis of quinoline-7-carboxamides can be achieved through several methods starting from the methyl ester. One common approach involves the direct aminolysis of the ester with an amine, often requiring high temperatures or the use of a catalyst. A more general and milder approach involves a two-step procedure: hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.org This method allows for the introduction of a wide variety of amine-containing fragments, leading to a diverse range of quinoline-7-carboxamides with potential biological activities. nih.govresearchgate.net The general scheme for the synthesis of quinoline-7-carboxamides is shown below:
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| This compound | 1. NaOH (aq) 2. H3O+ | 2-Methoxyquinoline-7-carboxylic acid | R-NH2, HBTU, Base | 2-Methoxy-N-(R)-quinoline-7-carboxamide |
Elaboration into Fused Heterocyclic Systems (e.g., Pyrazoloquinolines)
The quinoline ring system of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These polycyclic structures often exhibit unique pharmacological profiles. One such class of fused heterocycles is the pyrazoloquinolines, which have garnered significant interest due to their potential anticancer and anti-inflammatory activities. mdpi.compurdue.edunih.gov
While direct synthesis of pyrazolo[4,3-g]quinolines from a quinoline-7-carboxylate precursor is not extensively documented, general synthetic strategies for related fused systems can be envisioned. For instance, functional group manipulation of the quinoline core, potentially starting from the 7-carboxylic acid or a derivative, could be employed to introduce the necessary functionalities for pyrazole (B372694) ring formation. A plausible, though speculative, synthetic approach could involve the conversion of the 7-carboxylate to an amino group, followed by diazotization and subsequent cyclization with a suitable partner to form the pyrazole ring. More commonly, pyrazoloquinoline systems are constructed through multi-component reactions or by building the quinoline ring onto a pre-existing pyrazole scaffold. nih.govresearchgate.net However, the functional handles on this compound provide opportunities for its incorporation into novel synthetic routes for these and other fused heterocyclic systems. tandfonline.comnih.gov
Scaffold for Combinatorial Library Synthesis and Lead Compound Discovery
The concept of a molecular scaffold is central to combinatorial chemistry and drug discovery. A scaffold provides the core structure upon which a variety of substituents can be appended to generate a library of related compounds. The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. acs.orgnih.govnih.gov
Design Principles for Quinoline-Based Libraries
The design of a combinatorial library based on the this compound scaffold would involve the strategic introduction of diversity at various positions of the quinoline ring. Key design principles include:
Vectorial Diversity: Introducing substituents at multiple positions on the scaffold to explore different regions of chemical space. For this compound, the primary points of diversification are the 2-methoxy and 7-carboxylate groups. The methoxy (B1213986) group can potentially be substituted with other alkoxy or amino groups, while the ester can be converted to a library of amides or other functional groups.
Functional Group Diversity: Incorporating a wide range of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic groups, charged groups) to maximize the potential for interactions with biological targets.
Stereochemical Diversity: Introducing chiral centers to explore the three-dimensional space around the scaffold, which can be crucial for target binding and selectivity.
Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules, often inspired by natural products. acs.orgacs.org The this compound scaffold can be utilized in DOS strategies to generate novel chemical entities. For example, a "build/couple/pair" strategy could be employed where the quinoline core is the "build" phase. In the "couple" phase, various building blocks are attached to the functional handles of the scaffold. The "pair" phase would then involve intramolecular reactions to form new ring systems, thus generating skeletal diversity. nih.gov The Friedländer annulation is a classic and versatile method for the synthesis of quinolines that can be adapted for diversity-oriented approaches. acs.orgacs.org
Development of Novel Chemical Probes and Tools for Biological Research
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in living systems. Fluorescent probes, in particular, are powerful tools for visualizing and tracking biological processes. The quinoline scaffold is an attractive core for the development of fluorescent probes due to its intrinsic fluorescence properties, which can be modulated by substitution. rsc.orgnih.govresearchgate.netcrimsonpublishers.com
This compound can serve as a starting point for the synthesis of novel chemical probes. The methoxy and ester groups can be modified to introduce functionalities that tune the photophysical properties (e.g., excitation and emission wavelengths, quantum yield) or to incorporate a reactive group for covalent labeling of a target protein. For instance, the ester could be converted to a hydrazide, which can then be used to label aldehydes or ketones on biomolecules. Furthermore, the quinoline nitrogen can act as a site for monitoring interactions with target molecules through changes in fluorescence. nih.gov The rational design of quinoline-based probes allows for the creation of tools with predictable photophysical properties that are amenable to high-throughput screening and live-cell imaging. nih.gov
Synthesis of Fluorescently Tagged Quinoline Derivatives
The intrinsic photophysical properties of the quinoline ring system make it an attractive scaffold for the development of fluorescent probes. While this compound itself is not fluorescent, it can be chemically modified to produce derivatives that exhibit useful fluorescence. The general strategy involves the introduction of electron-donating and electron-accepting groups to create a "push-pull" system, which can lead to significant fluorescence. nih.gov
A common approach begins with the hydrolysis of the methyl ester at the 7-position to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of fluorescent dyes or molecules containing a primary or secondary amine via amide bond formation. Alternatively, the quinoline core itself can be modified to induce fluorescence. For example, the introduction of an electron-donating group, such as a dimethylamino group, to the quinoline scaffold can result in a fluorescent molecule. nih.gov
Table 1: Synthetic Strategy for Fluorescent Quinoline Probes
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Hydrolysis | LiOH or NaOH, H₂O/MeOH | Converts the methyl ester to a carboxylic acid for subsequent coupling reactions. |
| 2 | Amide Coupling | Amine-containing fluorophore, HBTU or EDC/NHS, DMF | Attaches a fluorescent reporter group to the 7-position of the quinoline scaffold. |
| 3 | Functionalization | N/A | Introduction of other groups to modulate the photophysical properties of the resulting probe. nih.gov |
The resulting fluorescently tagged quinoline derivatives can be used in a variety of biological imaging applications to study cellular processes and the localization of specific targets.
Probes for Target Engagement Studies (In Vitro/Cellular)
In drug discovery, it is crucial to confirm that a potential drug molecule physically interacts with its intended biological target. Probes for target engagement studies are designed for this purpose. This compound can serve as a scaffold for creating such probes. The quinoline core can be elaborated to include a ligand that binds to a specific protein target, while the 7-carboxylate position provides a convenient attachment point for a reporter tag, such as a biotin (B1667282) or a photo-affinity label.
The synthesis of these probes often involves converting the methyl ester to a carboxylic acid, followed by coupling with a linker that terminates in the desired reporter group. The linker is chosen to be of sufficient length and flexibility to allow both the ligand and the reporter to function without steric hindrance.
Table 2: Components of a Quinoline-Based Target Engagement Probe
| Component | Function | Example Moiety |
| Scaffold | Core structure providing the basic framework. | 2-Methoxyquinoline |
| Ligand | Binds to the specific biological target of interest. | Varies depending on the target; could be a kinase inhibitor pharmacophore. nih.govnih.gov |
| Linker | Spatially separates the ligand from the reporter tag. | Polyethylene glycol (PEG) or alkyl chains. |
| Reporter Tag | Enables detection and/or quantification of the probe-target interaction. | Biotin, clickable alkyne/azide, or a fluorescent dye. |
These probes can be used in a variety of in vitro and cellular assays, such as pulldown experiments or cellular thermal shift assays (CETSA), to validate drug-target interactions and to elucidate mechanisms of action. The versatility of the quinoline-7-carboxylate scaffold makes it a useful tool in the development of customized probes for a wide range of biological targets.
Structure Activity Relationship Sar and Mechanistic Insights into in Vitro Biological Activities of Methoxyquinoline Carboxylates
Structure-Activity Relationship (SAR) Studies of Methyl 2-methoxyquinoline-7-carboxylate Analogues
While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a broader understanding can be gleaned from research on related methoxyquinoline and quinoline (B57606) carboxylate derivatives. These studies provide valuable insights into how structural modifications can modulate biological activity.
Impact of Substituent Variation on Quinoline Ring and Ester Group
The substitution pattern on the quinoline ring is a critical determinant of biological activity. The presence and position of various functional groups can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which influence its binding affinity to target proteins.
For instance, in a series of 4-carboxy quinoline derivatives, the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring was found to be important for cyclooxygenase-2 (COX-2) inhibitory activity researchgate.net. This suggests that for quinoline-7-carboxylate analogues, modifications at adjacent positions could similarly impact their biological profiles.
Furthermore, studies on other quinoline derivatives have highlighted the importance of specific substitutions for various biological activities. For example, the presence of a methoxy (B1213986) group at the 6-position has been explored in the design of P-glycoprotein inhibitors nih.gov. The nature of the ester group itself can also be a key factor. The conversion of a carboxylic acid to a methyl ester has been shown to influence the interaction with biological targets, as seen in studies of quinoline derivatives as multidrug resistance protein 2 (MRP2) inhibitors nih.gov.
Table 1: Impact of Substituent Variation on the Biological Activity of Quinoline Analogues
| Base Scaffold | Substituent Variation | Biological Activity | Key Finding | Reference |
| Quinoline-4-carboxylic acid | Lipophilic groups at C-7 and C-8 | COX-2 Inhibition | Lipophilicity at these positions is important for activity. | researchgate.net |
| 6-methoxy-2-arylquinoline | Hydroxymethyl at C-4 | P-gp Inhibition | This group plays a key role in efflux inhibition. | nih.gov |
| 4-carboxy quinoline | Methyl ester at C-4 | MRP2 Inhibition | The carboxyl group may directly interact with the target protein. | nih.gov |
Exploration of Isomeric Effects (e.g., positional isomers of methoxy or carboxylate)
The position of substituents on the quinoline ring can lead to significant differences in biological activity among isomers. This is often due to the specific orientation of the functional groups within the binding pocket of a target enzyme or receptor.
While direct comparative studies on the positional isomers of this compound are scarce, research on other substituted quinolines provides relevant insights. For example, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents was found to play a crucial role in their anticancer activity researchgate.net. Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in the 9-methoxy-substituted series researchgate.net. This highlights that the interplay between substituent positions can be critical for a desired biological effect.
Similarly, the position of the carboxylate group is also a determinant of activity. In a series of quinazoline-based carboxylic acid derivatives, the inhibitory activities against human carbonic anhydrase (hCA) isoforms were found to be dependent on the position of the carboxylic acid functionality (ortho, meta, or para) on an appended aminobenzoic acid moiety nih.gov. The para isomers generally displayed the highest inhibitory activity against the hCA XII isoform nih.gov.
In Vitro Enzyme Inhibition Studies
This compound and its analogues belong to a class of compounds that have been investigated for their potential to inhibit various enzymes implicated in disease. The quinoline scaffold serves as a versatile template for the design of enzyme inhibitors.
Inhibition of Kinases (e.g., EZH2, c-Met kinase)
EZH2 (Enhancer of Zeste Homologue 2): The histone methyltransferase EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is a validated target in oncology. A series of 5-methoxyquinoline (B23529) derivatives have been identified as a new class of EZH2 inhibitors nih.govnih.govacs.org. Structure-activity relationship studies led to the discovery of potent compounds with IC50 values in the low micromolar range nih.govnih.gov. Although these compounds are structurally distinct from this compound, they establish the potential of the methoxyquinoline scaffold to target this enzyme.
c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy. The quinoline scaffold is a common feature in many reported c-Met inhibitors nih.govnih.govacs.orgmdpi.com. Modifications at various positions of the quinoline ring have been explored to optimize potency and selectivity nih.govresearchgate.net. While specific data for this compound is not available, the established activity of other quinoline derivatives suggests that this compound could potentially interact with the ATP-binding site of c-Met kinase.
Table 2: Kinase Inhibition by Quinoline Derivatives
| Enzyme Target | Quinoline Scaffold | Key Findings | Reference |
| EZH2 | 5-Methoxyquinoline derivatives | Discovered as a new class of EZH2 inhibitors with low micromolar IC50 values. | nih.govnih.govacs.org |
| c-Met Kinase | Various quinoline derivatives | The quinoline core is a common feature in potent and selective c-Met inhibitors. | nih.govnih.govacs.orgmdpi.com |
Inhibition of Other Enzymes (e.g., MetAP-2, NMT, LSD1)
MetAP-2 (Methionine Aminopeptidase-2): MetAP-2 is a metalloprotease involved in angiogenesis and is a target for anti-cancer drug development nih.govresearchgate.netmedchemexpress.com. While a number of inhibitors have been developed, including some with heterocyclic scaffolds, specific studies on quinoline-based inhibitors are less common. However, the diverse chemical space of MetAP-2 inhibitors suggests that quinoline derivatives could potentially be designed to interact with its active site researchgate.netnih.govmedchemexpress.com.
NMT (N-Myristoyltransferase): NMT is an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of proteins, a process crucial for the viability of various pathogens, including the malaria parasite Plasmodium vivax nih.govrsc.org. Structure-guided optimization of a series of quinoline-based inhibitors of Plasmodium NMT has been reported, demonstrating that the quinoline scaffold can be effectively utilized to target this enzyme nih.govrsc.orgnih.govwhiterose.ac.uk.
LSD1 (Lysine-Specific Demethylase 1): LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is a target in oncology nih.govresearchgate.net. Tetrahydroquinoline derivatives have been studied as reversible inhibitors of LSD1, with some compounds showing excellent inhibitory effects nih.gov. This indicates that the broader quinoline scaffold has the potential for the development of LSD1 inhibitors.
Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition
Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease nih.govnih.govmdpi.com. Numerous studies have explored quinoline derivatives as AChE inhibitors mdpi.comnih.govresearchgate.net. The SAR of these compounds is often complex, with activity depending on the substitution pattern and the nature of side chains that can interact with the catalytic and peripheral anionic sites of the enzyme nih.govmdpi.com. The potential for methoxyquinoline derivatives to inhibit AChE is an active area of research nih.gov.
Carbonic Anhydrase (hCA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma and certain cancers nih.govnih.gov. Several classes of compounds, including quinoline derivatives, have been investigated as CA inhibitors nih.gov. For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and shown to inhibit various hCA isoforms in the nanomolar range nih.gov. The inhibitory profile was dependent on the nature of the substituent at the 8-position nih.gov. Furthermore, quinazoline-based carboxylic acids have also been identified as non-classical CA inhibitors, with their potency being influenced by the position of the carboxylic acid group nih.gov. These findings suggest that quinoline carboxylates are a promising scaffold for the development of CA inhibitors.
Table 3: Inhibition of AChE and hCA by Quinoline Derivatives
| Enzyme Target | Quinoline Scaffold | Inhibitory Activity | Key SAR Findings | Reference |
| Acetylcholinesterase (AChE) | Various quinoline derivatives | Potent inhibition, often in the nanomolar range. | Activity depends on substituents and side chains for interaction with enzyme sites. | nih.govmdpi.comnih.govresearchgate.net |
| Carbonic Anhydrase (hCA) | 8-substituted-quinoline-2-carboxamides | Nanomolar inhibition of hCA I, II, and IV. | Substituents at the 8-position influence potency. | nih.gov |
| Carbonic Anhydrase (hCA) | Quinazoline-based carboxylic acids | Sub-micromolar inhibition of hCA IX and XII. | The position of the carboxylate group is critical for activity. | nih.gov |
Receptor Binding and Modulation Assays (In Vitro)
No published studies were identified that investigated the inhibitory activity of this compound against the P2X7 purinergic receptor (P2X7R).
There is no available data from in vitro ligand binding assays to characterize the affinity or functional activity of this compound at the serotonin (B10506) 5-HT4 receptor.
Antiproliferative Activity in Cell Lines (In Vitro)
No specific data on the cytotoxic or antiproliferative effects of this compound against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), were found in the reviewed literature. While other quinoline derivatives have demonstrated activity against these cell lines, specific IC50 values or dose-response curves for the subject compound are not documented. researchgate.netnih.gov
In the absence of cytotoxicity data, there is consequently no research detailing the cellular mechanisms of action for this compound. Studies on its potential to induce cell cycle arrest, trigger apoptosis, or inhibit cell migration have not been published.
In Vitro Antimicrobial and Antifungal Activities
A thorough search did not yield any studies that evaluated the efficacy of this compound against bacterial or fungal pathogens. Minimum inhibitory concentration (MIC) values and other measures of antimicrobial or antifungal activity for this specific compound are not available. Research on other novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has shown some activity, but this cannot be attributed to the specific compound . nih.govmedjchem.comacs.org
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
There is no specific information available in the searched literature detailing the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. While the quinoline scaffold is a well-known pharmacophore in many antibacterial agents, the specific efficacy of this particular methoxyquinoline carboxylate ester has not been reported in the available literature. Studies on other methoxyquinoline derivatives have shown varied results. For instance, some 7-methoxyquinoline (B23528) derivatives have demonstrated activity against E. coli, and certain 8-methoxyquinoline-2-carboxamides have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. nih.govnih.gov However, this does not provide direct evidence for the activity of this compound.
Antifungal Activity Against Fungal Species
No specific studies detailing the in vitro antifungal activity of this compound against any fungal species were identified in the performed searches. While some quinoline derivatives are known to possess antifungal properties, data for this specific compound is absent from the available scientific literature. For example, research on certain 7-methoxyquinoline derivatives has indicated some activity against C. albicans. nih.gov
Mechanistic Studies of Antimicrobial Action (e.g., enzyme targets, pathway inhibition)
There are no mechanistic studies available in the searched literature that specifically elucidate the mode of antimicrobial action for this compound. The antimicrobial mechanism of the broader class of quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov Additionally, derivatives of 8-hydroxyquinoline (B1678124) are known to exert their antimicrobial effects through metal chelation. mdpi.com However, without specific experimental data, the mechanism of action for this compound remains undetermined.
In Vitro Antiviral and Antiparasitic Activities
Inhibition of Viral Replication in Cell Culture
No studies were found that specifically investigate the in vitro antiviral activity of this compound. Research on other quinoline carboxylate isomers, such as certain quinoline-3-carboxylate derivatives, has shown some potential for inhibiting viral replication in cell culture, for instance against SARS-CoV-2. However, these findings cannot be directly extrapolated to this compound.
Activity Against Parasitic Organisms (e.g., antimalarial, antitrypanosomal, antileishmanial)
There is no available research from the conducted searches on the in vitro activity of this compound against parasitic organisms. The quinoline core is central to several antimalarial drugs, and various quinoline carboxamides have been explored for their antiparasitic potential. Nevertheless, specific data for this compound is not present in the scientific literature.
In Vitro Anti-inflammatory and Immunomodulatory Effects
No specific data on the in vitro anti-inflammatory or immunomodulatory effects of this compound was found in the performed literature searches. While some quinoline carboxylic acid derivatives have been investigated for their potential anti-inflammatory properties, there is no available information to suggest that this compound has been studied for these activities.
Inhibition of Cytokine Secretion
The quinoline scaffold, particularly when functionalized with a carboxylic acid or its ester, has been identified as a promising pharmacophore for the development of anti-inflammatory agents. Research has demonstrated that certain quinoline derivatives can effectively inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular models of inflammation, often induced by lipopolysaccharide (LPS).
For example, certain 1,2,4-triazine-quinoline hybrids have been shown to inhibit the production of TNF-α and IL-6 in LPS-activated RAW 264.7 macrophages with IC50 values in the micromolar range. This suggests that the quinoline core is a key element for the observed anti-inflammatory activity. The presence of a carboxylic acid or a bioisosteric equivalent is often considered important for activity, potentially through interactions with biological targets.
| Compound | Target Cytokine | Cell Line | IC50 (µM) |
|---|---|---|---|
| 1,2,4-Triazine-Quinoline Hybrid 8c | TNF-α | RAW 264.7 | ~0.40 - 8.41 |
| 1,2,4-Triazine-Quinoline Hybrid 8h | TNF-α | RAW 264.7 | ~0.40 - 8.41 |
| 1,2,4-Triazine-Quinoline Hybrid 8j | TNF-α | RAW 264.7 | ~0.40 - 8.41 |
| 1,2,4-Triazine-Quinoline Hybrid 8m | TNF-α | RAW 264.7 | ~0.40 - 8.41 |
| 1,2,4-Triazine-Quinoline Hybrid 8c | IL-6 | RAW 264.7 | ~3.99 - 7.7 |
| 1,2,4-Triazine-Quinoline Hybrid 8e | IL-6 | RAW 264.7 | ~3.99 - 7.7 |
| 1,2,4-Triazine-Quinoline Hybrid 8f | IL-6 | RAW 264.7 | ~3.99 - 7.7 |
| 1,2,4-Triazine-Quinoline Hybrid 8g | IL-6 | RAW 264.7 | ~3.99 - 7.7 |
| 1,2,4-Triazine-Quinoline Hybrid 8h | IL-6 | RAW 264.7 | ~3.99 - 7.7 |
| 1,2,4-Triazine-Quinoline Hybrid 8j | IL-6 | RAW 264.7 | ~3.99 - 7.7 |
Note: The data presented is for structurally related quinoline hybrids and is intended to illustrate the potential anti-inflammatory activity of the quinoline scaffold. Specific data for this compound is not available.
Modulation of Signaling Pathways (e.g., TLR4 signaling)
The secretion of pro-inflammatory cytokines is often regulated by complex intracellular signaling cascades. One of the key pathways in the inflammatory response to bacterial components like LPS is initiated by Toll-like receptor 4 (TLR4). Activation of TLR4 triggers downstream signaling events that lead to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), which in turn drives the expression of genes encoding for inflammatory cytokines.
While direct modulation of TLR4 by this compound has not been explicitly demonstrated, the observed inhibition of LPS-induced cytokine production by related quinoline derivatives suggests a potential interference with the TLR4 signaling pathway. The anti-inflammatory effects of some quinoline compounds have been linked to the inhibition of the NF-κB pathway. By suppressing the activation of NF-κB, these compounds can effectively reduce the transcription of its target genes, including TNF-α and IL-6.
The plausible mechanism by which quinoline carboxylates may exert their anti-inflammatory effects could involve targeting components of the TLR4-to-NF-κB signaling axis. This could occur at various levels, such as:
Interference with TLR4 receptor complex formation: Although speculative, some small molecules can disrupt the protein-protein interactions necessary for TLR4 activation.
Inhibition of downstream signaling kinases: The TLR4 pathway involves a series of kinases (e.g., IκB kinases - IKKs) that are crucial for NF-κB activation. Quinolines could potentially act as inhibitors of these kinases.
Direct inhibition of NF-κB nuclear translocation or DNA binding: Some anti-inflammatory agents prevent the NF-κB protein from entering the nucleus and binding to the promoter regions of inflammatory genes.
It is important to underscore that these are proposed mechanisms based on the activities of the broader class of quinoline derivatives. Further research is necessary to elucidate the precise molecular targets and mechanisms of action for this compound within these inflammatory signaling pathways.
Emerging Research Perspectives and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Design
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery pipeline, and quinoline-based drug design is no exception. AI and machine learning (ML) are being employed to accelerate the identification and optimization of novel therapeutic agents. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of new quinoline derivatives before they are ever synthesized in a lab. researchgate.net
Table 1: Impact of AI/ML on Quinoline Drug Design
| Application Area | AI/ML Contribution | Key Benefit |
|---|---|---|
| Virtual Screening | Rapidly screens vast libraries of virtual quinoline compounds. nih.gov | Identifies potential "hit" compounds with high efficiency. |
| De Novo Design | Generates novel quinoline molecules with optimized properties. nih.gov | Explores new chemical space beyond existing libraries. |
| ADME/Tox Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net | Reduces late-stage failures by identifying poor candidates early. |
| QSAR Modeling | Builds models that correlate chemical structure with biological activity. | Guides the rational design of more potent and selective analogs. |
Novel Applications in Materials Science (e.g., Photoactive Materials, Dyes)
Beyond their well-established roles in medicine, quinoline derivatives are gaining significant traction in materials science due to their unique electronic and photophysical properties. nih.gov These compounds form the core structure of many functional dyes and photoactive materials. mdpi.com Their conjugated aromatic system allows for strong absorption and emission of light, with properties that can be finely tuned through chemical modification. nih.govnih.gov
In the realm of photovoltaics, quinoline derivatives are being explored for use in third-generation solar cells, such as dye-sensitized solar cells (DSSCs). researchgate.net Their ability to absorb sunlight and facilitate charge transfer makes them promising components in these devices. researchgate.net Furthermore, their fluorescence properties are harnessed in the development of organic light-emitting diodes (OLEDs), where they can serve as efficient light-emitting materials. nih.govresearchgate.net Researchers are also designing quinoline-based dyes for applications as visible light photoinitiators, which can trigger polymerization reactions upon exposure to light sources like dental lamps. mdpi.com
Table 2: Applications of Quinoline Derivatives in Materials Science
| Application | Function of Quinoline Derivative | Relevant Properties |
|---|---|---|
| OLEDs | Emissive Layer Material researchgate.net | High fluorescence quantum yield, color tunability. |
| Dye-Sensitized Solar Cells | Photosensitizer researchgate.net | Broad light absorption, efficient electron injection. |
| Fluorescent Sensors | Molecular Probe nih.gov | Sensitivity of fluorescence to environmental changes (e.g., ions). |
| Photoinitiators | Light-Absorbing Component mdpi.com | Absorption in the visible light spectrum, ability to initiate radical reactions. |
| Cyanine Dyes | Core Heterocyclic Moiety researchgate.net | High molar extinction coefficients, pH sensitivity. |
**8.3. Green Chemistry Principles in the Production and Derivatization of Methoxyquinoline Carboxylates
Traditional methods for synthesizing quinolines often rely on harsh conditions, hazardous reagents, and organic solvents, leading to significant environmental concerns. nih.gov In response, the principles of green chemistry are being increasingly applied to the synthesis and derivatization of methoxyquinoline carboxylates and related compounds. ijpsjournal.comeurekaselect.com The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and use less toxic substances. tandfonline.comresearchgate.net
Key green strategies include the use of environmentally benign solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions. tandfonline.comresearchgate.net Microwave-assisted and ultrasound-assisted syntheses are gaining popularity as they can dramatically reduce reaction times and energy input compared to conventional heating. nih.govtandfonline.com Another major focus is the development of reusable and non-toxic catalysts to replace hazardous reagents like strong acids. researchgate.net By maximizing atom economy and preventing waste at the source, these green methodologies make the production of valuable quinoline compounds more environmentally and economically viable. ijpsjournal.comtandfonline.com
Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and developing new, more efficient ones. Modern analytical techniques are providing unprecedented insight into the complex pathways of quinoline synthesis. For example, isotopic labeling studies, such as those using 13C-labeled ketones in the Skraup-Doebner-Von Miller synthesis, have been instrumental in elucidating the intricate fragmentation-recombination pathways involved. nih.gov
Multi-component reactions, which allow for the construction of complex quinolines in a single step, are also being scrutinized. scielo.br The mechanism is often accepted to involve the activation of imine and alkyne groups by a Lewis acid, followed by intramolecular hydroarylation and subsequent oxidation to form the final quinoline product. scielo.br Detailed mechanistic investigations often combine experimental evidence with computational studies to map out entire reaction coordinates and identify key transition states and intermediates. acs.org
Exploration of Stereochemical Influences on Reactivity and In Vitro Biological Activity
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in determining the biological activity of quinoline derivatives. nih.gov Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. Consequently, one stereoisomer may exhibit potent therapeutic effects while another could be inactive or even toxic.
This has spurred significant research into diastereoselective and enantioselective methods for synthesizing quinoline alkaloids and their analogs. nih.gov By controlling the stereochemical outcome of a reaction, chemists can produce a single, desired stereoisomer, leading to safer and more effective therapeutic agents. nih.gov The development of chiral catalysts and auxiliaries is central to this effort. Understanding how the specific 3D structure of a quinoline derivative influences its binding to a biological target is a key area of ongoing research, driving the design of next-generation compounds with improved potency and selectivity. nih.gov
Q & A
Q. What are the key spectroscopic and analytical methods for characterizing Methyl 2-methoxyquinoline-7-carboxylate?
The compound can be characterized using high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions. X-ray crystallography (via SHELXL ) is critical for unambiguous structural confirmation. Canonical SMILES (COC(=O)c1cc2c(Cl)ccnc2cc1OC) and InChIKey (DDDSGYZATMCUDW-UHFFFAOYSA-N) from databases aid in computational validation .
Q. What synthetic routes are commonly employed for this compound?
Typical methods involve esterification of the corresponding carboxylic acid derivative using methanol under acidic catalysis. Substituent positions (e.g., methoxy at C2, methyl ester at C7) require regioselective protection/deprotection strategies, as seen in analogous quinoline syntheses . Reaction conditions (temperature, solvent) must avoid hydrolysis of the ester group.
Q. How should researchers handle and store this compound safely?
Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Use nitrile gloves, lab coats, and eye protection during handling. Avoid contact with strong acids/bases to prevent decomposition into toxic fumes (e.g., NOx, Cl⁻) .
Q. What are the purity assessment protocols for this compound?
Purity is assessed via HPLC with UV detection (λ ~254 nm) and elemental analysis (C, H, N). For research-grade material, ≥97% purity (by HPLC) is typical, as noted in reagent catalogs . Residual solvents should be quantified using GC-MS.
Q. How can researchers validate the identity of this compound against structural analogs?
Compare melting points (if crystalline), FT-IR spectra (C=O stretch at ~1700 cm⁻¹), and retention factors (TLC/Rf) with reference standards. Cross-check CAS registry data (e.g., 205448-66-4 ) and computational descriptors (e.g., partition coefficient logP) with literature.
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when refining this compound structures?
Use SHELXL for least-squares refinement, prioritizing high-resolution (<1.0 Å) datasets. Address thermal motion discrepancies by refining anisotropic displacement parameters. Validate hydrogen-bonding networks via graph-set analysis to resolve packing ambiguities.
Q. What strategies optimize intermolecular interaction studies in quinoline derivatives like this compound?
Analyze hydrogen-bonding motifs (e.g., C=O⋯H-N or C=O⋯π interactions) using CrystalExplorer. Compare packing efficiencies with analogs (e.g., 7-chloro-2-phenylquinoline-4-carboxylic acid ) to assess steric and electronic effects of substituents.
Q. How do methoxy and ester substituents influence the compound’s photophysical properties?
The electron-donating methoxy group at C2 enhances π-conjugation, shifting UV-Vis absorption maxima. The ester at C7 introduces steric hindrance, reducing aggregation-induced quenching. Compare fluorescence quantum yields with non-esterified analogs .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for ester hydrolysis or methoxy displacement. Solvent effects (e.g., DMSO vs. water) are critical for simulating reaction pathways .
Q. How can researchers address low yields in scaled-up syntheses of this compound?
Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor side products by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
